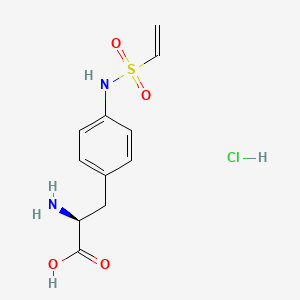![molecular formula C9H17NO3 B13637756 3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
3-[(Oxan-4-yloxy)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxan-4-yloxy)methoxy]azetidine is a heterocyclic compound that features both azetidine and oxane rings Azetidines are four-membered nitrogen-containing rings, while oxanes are six-membered oxygen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yloxy)methoxy]azetidine typically involves the formation of the azetidine ring followed by the introduction of the oxane moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This method is efficient but requires precise control of reaction conditions to achieve high yields.
Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of β-amino alcohols can yield azetidines, which can then be functionalized to introduce the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the aza Paternò–Büchi reaction. This allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yloxy)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
3-[(Oxan-4-yloxy)methoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yloxy)methoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxane ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: Another analogue used in peptide synthesis.
Uniqueness
3-[(Oxan-4-yloxy)methoxy]azetidine is unique due to the presence of both azetidine and oxane rings, which confer distinct chemical and physical properties. This dual-ring structure can lead to enhanced reactivity and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(oxan-4-yloxymethoxy)azetidine |
InChI |
InChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2 |
InChI Key |
AHSVMKUNMFNSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCOC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)



![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)
